Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans-
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Overview
Description
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- is a complex organic compound that features a carbamate ester functional group. This compound is notable for its unique structure, which includes a cyclohexyl ring, a piperidinylmethyl group, and a trimethylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with 2-(1-piperidinylmethyl)cyclohexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates or amines.
Scientific Research Applications
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, cis-: Similar structure but different stereochemistry.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclopentyl ester: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans-: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The unique combination of the cyclohexyl ring, piperidinylmethyl group, and trimethylphenyl moiety in carbamic acid, (2,4,6-trimethylphenyl)-, 2-(1-piperidinylmethyl)cyclohexyl ester, trans- imparts distinct chemical properties and biological activities that are not observed in its similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
130533-45-8 |
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Molecular Formula |
C22H34N2O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(1R,2S)-2-(piperidin-1-ylmethyl)cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C22H34N2O2/c1-16-13-17(2)21(18(3)14-16)23-22(25)26-20-10-6-5-9-19(20)15-24-11-7-4-8-12-24/h13-14,19-20H,4-12,15H2,1-3H3,(H,23,25)/t19-,20+/m0/s1 |
InChI Key |
UIIPJSIZEYBAFH-VQTJNVASSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCCCC3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCCCC3)C |
Origin of Product |
United States |
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